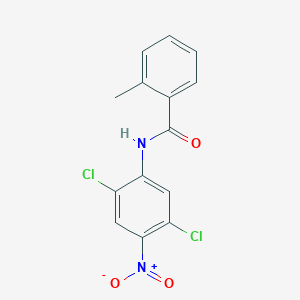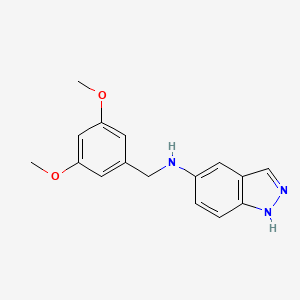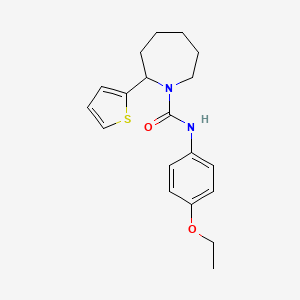
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is a synthetic compound that belongs to the family of chalcones. It is also known as CNB-001, and it has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the inhibition of oxidative stress and inflammation. It also modulates various signaling pathways involved in cell survival and death. Furthermore, it has been found to enhance the activity of various neurotrophic factors, which play a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. Furthermore, it has been found to improve cognitive function and memory in various animal models.
実験室実験の利点と制限
One of the advantages of using 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments is its neuroprotective effects. It can be used to study the mechanisms involved in neurodegenerative disorders and to develop potential therapeutic interventions. However, one of the limitations is its solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. One of the directions is to study its potential applications in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility in water for better administration in experiments.
Conclusion:
This compound is a promising synthetic compound that has shown neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties. It has potential applications in the treatment of various neurodegenerative disorders. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.
合成法
The synthesis of 3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the condensation reaction of 4-chloro-3-nitrobenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization.
科学的研究の応用
3-(4-chloro-3-nitrobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. It has shown neuroprotective effects in various in vitro and in vivo studies. It has also been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. Additionally, it has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-2-25-15-6-4-13(5-7-15)18-11-14(19(22)26-18)9-12-3-8-16(20)17(10-12)21(23)24/h3-11H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVINDEWKAHFE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)

![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)

![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)

![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)